molecular formula C23H44O2 B12651841 2-Methyloctadecyl methacrylate CAS No. 94159-02-1

2-Methyloctadecyl methacrylate

Cat. No.: B12651841
CAS No.: 94159-02-1
M. Wt: 352.6 g/mol
InChI Key: DTRWHMDQVSSTEB-UHFFFAOYSA-N
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Description

2-Methyloctadecyl methacrylate is an organic compound belonging to the methacrylate family. It is characterized by its long alkyl chain and methacrylate ester group, making it a versatile monomer in polymer chemistry. This compound is used in various applications, including the production of specialty polymers and copolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyloctadecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyloctadecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of methyl methacrylate with 2-methyloctadecanol. This method is preferred due to its efficiency and the availability of methyl methacrylate as a starting material .

Mechanism of Action

The mechanism of action of 2-methyloctadecyl methacrylate primarily involves its polymerization behavior. The methacrylate group undergoes free radical polymerization, forming long polymer chains. The long alkyl chain imparts hydrophobic properties to the resulting polymers, making them suitable for water-resistant applications .

Comparison with Similar Compounds

Uniqueness: 2-Methyloctadecyl methacrylate stands out due to its long alkyl chain, which imparts unique hydrophobic properties and enhances the flexibility and durability of the resulting polymers. This makes it particularly valuable in applications requiring water resistance and mechanical strength .

Properties

CAS No.

94159-02-1

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

2-methyloctadecyl 2-methylprop-2-enoate

InChI

InChI=1S/C23H44O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(4)20-25-23(24)21(2)3/h22H,2,5-20H2,1,3-4H3

InChI Key

DTRWHMDQVSSTEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)COC(=O)C(=C)C

Origin of Product

United States

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